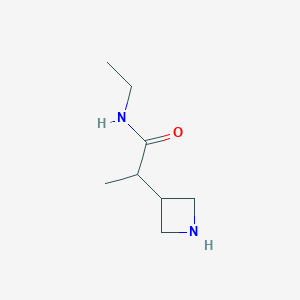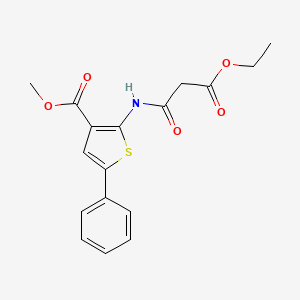![molecular formula C11H10N2O2 B12070218 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde can be achieved through the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-pyrazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid.
Reduction: 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives of the pyrazole ring.
Scientific Research Applications
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can interact with various proteins, influencing signaling pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde is unique due to its specific structural features, such as the ether linkage between the benzaldehyde and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-11(6-12-13)15-10-4-2-9(8-14)3-5-10/h2-8H,1H3 |
InChI Key |
OPZQWSMFPUVIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)



![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)


![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)



![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)


